3-Fluoro-2-formylpyridine

Descripción general

Descripción

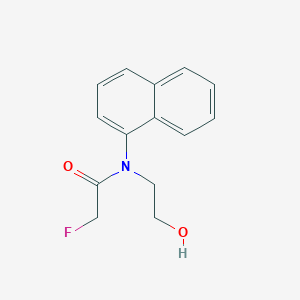

3-Fluoro-2-formylpyridine, also known as 3-fluoropyridine-2-carbaldehyde, is a chemical compound with the molecular formula C6H4FNO . It has a molecular weight of 125.10 g/mol . This compound is used to prepare taxoids derived from 9β-dihydrobaccatin-9,10-acetals with anti-tumor activities .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Fluoro-2-formylpyridine, is a topic of interest in the field of chemistry . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Molecular Structure Analysis

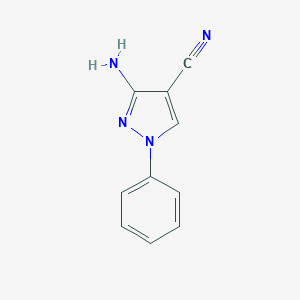

The molecular structure of 3-Fluoro-2-formylpyridine can be represented by the canonical SMILES notation: C1=CC(=C(N=C1)C=O)F . This notation represents the structure of the molecule in terms of the atoms present and the bonds between them.Chemical Reactions Analysis

3-Fluoro-2-formylpyridine is used as an intermediate in the synthesis of various compounds. For instance, it is used to prepare taxoids derived from 9β-dihydrobaccatin-9,10-acetals with anti-tumor activities . It is also used to synthesize S-3578 derivatives with potent activities against both methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .Physical And Chemical Properties Analysis

3-Fluoro-2-formylpyridine has a molecular weight of 125.10 g/mol . The compound has a computed XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has a topological polar surface area of 30 Ų .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Pyridines

Field

Chemistry, specifically the synthesis of fluorinated pyridines.

Application

3-Fluoro-2-formylpyridine is used in the synthesis of fluorinated pyridines. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Method

The synthesis of fluorinated pyridines involves various methods, including the Umemoto reaction and Balts-Schiemann reaction . Specific methods for the application of 3-Fluoro-2-formylpyridine were not detailed.

Results

The synthesis of fluorinated pyridines results in compounds with interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .

Preparation of Taxoids

Field

Pharmaceutical Chemistry

Application

3-Fluoropyridine-2-carboxaldehyde, another name for 3-Fluoro-2-formylpyridine, is used to prepare taxoids derived from 9β-dihydrobaccatin-9,10-acetals with anti-tumor activities .

Method

The specific method of application or experimental procedures were not detailed in the source.

Results

The preparation of these taxoids results in compounds with anti-tumor activities .

Synthesis of S-3578 Derivatives

Application

3-Fluoropyridine-2-carboxaldehyde is also an intermediate used to synthesize S-3578 derivatives with potent activities against both methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Results

The synthesis of S-3578 derivatives results in compounds with potent activities against both MRSA and Pseudomonas aeruginosa .

Radiolabelling of Amino (Oxy)-derivatised RI-OR2-TAT Peptide

Field

Radiochemistry

Application

The radiochemistry of 2-Fluoro-3-pyridinecarboxaldehyde, a compound similar to 3-Fluoro-2-formylpyridine, has been developed and fully-automated for application in chemoselective radiolabelling of amino (oxy)-derivatised RI-OR2-TAT peptide, (Aoa-k)-RI-OR2-TAT .

Results

The radiolabelling of the peptide results in a compound that can be used in various biological applications .

Synthesis of Naphthyridines

Field

Chemistry, specifically the synthesis of naphthyridines.

Application

2-Fluoro-3-formylpyridine, a compound similar to 3-Fluoro-2-formylpyridine, is used in the synthesis of naphthyridines .

Method

The synthesis involves the attachment of isoxazolinones by displacement of fluoride .

Results

The synthesis results in naphthyridines, which are obtained on hydrogenolysis and cyclization .

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

Application

An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors 2- (2-hydroxyethylsulfanyl)-4- (4-fluorophenyl)-5- (2-aminopyridin-4-yl)imidazole (3) and 2- (2,3-dihydroxypropylsulfanyl)-4- (4-fluorophenyl)-5- (2-aminopyridin-4-yl)imidazole (4) starting from 2-fluoro-4-methylpyridine is reported .

Results

With a total yield of 29.4% in 7 linear steps, the optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine (11) compares very well to the reported synthesis starting from 2-bromo-4-methylpyridine (5), giving more than eight times higher yields .

Direcciones Futuras

Fluorinated pyridines, including 3-Fluoro-2-formylpyridine, have potential applications in various fields due to their unique properties . They are used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules . The development of efficient synthetic methods for these compounds is an active area of research .

Propiedades

IUPAC Name |

3-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO/c7-5-2-1-3-8-6(5)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIMPUNGBUYCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462888 | |

| Record name | 3-fluoro-2-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-formylpyridine | |

CAS RN |

31224-43-8 | |

| Record name | 3-fluoro-2-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)